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Abstract

Single-replication influenza vectors (SRIVs) are an advanced and safe vaccine platform that
leverages the potent immunogenicity of the influenza virus while being restricted to a single
cycle of infection. This is typically achieved by deleting a crucial gene, such as NS1 or M2,
rendering the virus incapable of propagating in normal host cells.[1][2] These vectors can be
engineered to express foreign antigens from various pathogens, making them a versatile tool
for developing vaccines against a wide range of diseases. This document provides a
comprehensive overview, quantitative data, detailed experimental protocols, and visual
workflows for the development and evaluation of SRIV-based vaccines.

Introduction: The SRIV Platform

Influenza A viruses have been developed as vaccine vectors due to their ability to induce
robust humoral and cellular immunity.[2] Standard live attenuated influenza vaccines (LAIVS)
carry the risk of reverting to a virulent form. SRIVs overcome this limitation by being inherently
replication-deficient in a normal host. The deletion of the NS1 gene (ANS1), a key antagonist of
the host's innate immune response, not only attenuates the virus but also enhances its
iImmunogenicity, leading to strong and broad immune protection.[3][4] Similarly, vectors with a
deleted M2 gene (M2SR) are also confined to a single replication cycle.[1]
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Key Advantages:

o Enhanced Safety Profile: Replication is restricted to a single cycle in vivo, preventing viral
spread and disease.

e Potent Immunogenicity: The ANS1 mutation leads to a strong induction of type | interferons
and pro-inflammatory cytokines, resulting in robust innate and adaptive immune responses.

[3]14]

e Broad Protection: Capable of inducing cross-protective neutralizing antibodies as well as
CD4+ and CD8+ T-cell responses.[3][4]

» Versatility: The vector can be adapted to express various foreign antigens, targeting different
pathogens.[1]

e Mucosal Immunity: Intranasal administration effectively induces mucosal IgA, a key correlate
of protection against respiratory infections.[1]

Quantitative Data Summary

The following table summarizes preclinical data from studies utilizing single-replication
influenza vectors, demonstrating their immunogenicity and protective efficacy.
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Experimental Protocols & Methodologies
Generation of SRIVs via Plasmid-Based Reverse
Genetics

This protocol describes the rescue of a ANS1 influenza A virus. The core principle involves
transfecting cells with plasmids that encode all eight viral RNA segments and the proteins
required for replication.[6]

Materials:

e Plasmids: 8 ambisense plasmids (e.g., pHW2000-based) encoding PB2, PB1, PA, HA, NP,
NA, M, and a modified NS segment (with NS1 deleted).

e Cell Lines:
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o Human Embryonic Kidney (HEK) 293T cells (for initial virus rescue).

o A complementing cell line that stably expresses the deleted viral protein (e.g., MDCK-NS1
cells for ANS1 virus propagation).

o Reagents: Opti-MEM I, Transfection Reagent (e.g., Lipofectamine 2000), DMEM, Fetal
Bovine Serum (FBS), Trypsin-TPCK.

Protocol:

Cell Seeding: Seed 293T cells in a 6-well plate to reach 90-95% confluency on the day of
transfection.

Plasmid Preparation: Prepare a DNA-transfection reagent complex in Opti-MEM by mixing 1
pg of each of the 8 plasmids with the transfection reagent according to the manufacturer's
instructions.

Transfection: Replace the cell culture medium with serum-free Opti-MEM and add the DNA-
reagent complex dropwise. Incubate at 37°C, 5% COa.

Virus Rescue: After 6-8 hours, replace the medium with DMEM supplemented with 2% FBS.
At 48-72 hours post-transfection, harvest the supernatant containing the rescued SRIV.

Virus Amplification: Clarify the supernatant by centrifugation. Infect a T75 flask of sub-
confluent complementing cells (e.g., MDCK-NS1) with the supernatant in the presence of 1
png/mL TPCK-treated trypsin.

Harvesting & Titration: Harvest the virus when cytopathic effect (CPE) is evident (typically
48-72 hours post-infection). Determine the viral titer (Plaque Forming Units/mL) by
performing a plaque assay on the complementing cell line.

Intranasal Immunization of Mice

This protocol details the administration of an SRIV vaccine to mice to assess its
immunogenicity and efficacy.

Materials:
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SRIV stock of known titer.

6-8 week old BALB/c mice.

Anesthetic (e.qg., isoflurane).

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS).
Protocol:

o Preparation: Dilute the SRIV stock in sterile PBS to the desired concentration (e.g., 1x10°
PFU in 50 pL).

e Anesthesia: Lightly anesthetize a mouse using an isoflurane chamber until its breathing rate
slows.

o Immunization: Position the anesthetized mouse in a supine position. Using a pipette,
administer 50 L of the vaccine dilution intranasally (25 pL per nostril), allowing the mouse to
inhale the liquid.

» Recovery & Monitoring: Place the mouse in a recovery cage and monitor until it regains
normal activity. For prime-boost studies, repeat the immunization 3-4 weeks later.

o Data Collection: Monitor body weight and clinical signs of disease daily for 14 days,
especially post-challenge.

Assessment of Inmune Responses
A. Quantifying Serum IgG by ELISA:

» Sample Collection: Collect blood from immunized mice (e.g., via tail vein or retro-orbital
bleed) at specified time points (e.g., 3 weeks post-immunization).

e Serum Preparation: Allow blood to clot, then centrifuge to separate serum.

o Plate Coating: Coat 96-well ELISA plates with the recombinant target antigen (e.g., SARS-
CoV-2 RBD) at 2 pg/mL in PBS and incubate overnight at 4°C.
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e Blocking: Wash plates with PBS + 0.05% Tween 20 (PBS-T). Block non-specific binding sites
with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.

e Antibody Incubation: Add serial dilutions of mouse serum to the wells and incubate for 2
hours.

o Detection: Wash plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG
secondary antibody. Incubate for 1 hour.

» Development: Wash plates and add TMB substrate. Stop the reaction with 1M H2SO4 and
measure absorbance at 450 nm. The titer is the reciprocal of the highest dilution giving a
signal above the background.

B. Quantifying T-Cell Responses by ELISpot:

e Splenocyte Isolation: Euthanize mice and aseptically harvest spleens. Prepare a single-cell
suspension of splenocytes by mechanical dissociation through a cell strainer. Lyse red blood
cells with ACK lysis buffer.

o Plate Preparation: Coat 96-well ELISpot plates with an anti-mouse IFN-y capture antibody
overnight.

o Cell Plating & Stimulation: Block the plate with complete RPMI medium. Add 2-5x10°
splenocytes per well. Stimulate cells with a peptide pool corresponding to the antigen of
interest. Include positive (e.g., ConA) and negative (media only) controls.

 Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO..

o Spot Development: Wash plates and add a biotinylated anti-mouse IFN-y detection antibody.
Subsequently, add streptavidin-alkaline phosphatase (AP) and finally a BCIP/NBT substrate
to develop spots.

e Analysis: Air-dry the plates and count the spots using an ELISpot reader. Results are
expressed as Spot Forming Units (SFU) per million splenocytes.

Visualizations: Workflows and Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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